(S)-1-(3-Bromo-4-methoxyphenyl)propan-2-ol
Description
Properties
Molecular Formula |
C10H13BrO2 |
|---|---|
Molecular Weight |
245.11 g/mol |
IUPAC Name |
(2S)-1-(3-bromo-4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H13BrO2/c1-7(12)5-8-3-4-10(13-2)9(11)6-8/h3-4,6-7,12H,5H2,1-2H3/t7-/m0/s1 |
InChI Key |
MLUIEVHNSQKXOG-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC(=C(C=C1)OC)Br)O |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)Br)O |
Origin of Product |
United States |
Preparation Methods
Bromination of 4-Methoxybenzyl Derivatives
A common initial step is the regioselective bromination of 4-methoxybenzyl alcohol or 4-methoxypropiophenone to yield 3-bromo-4-methoxybenzyl intermediates. This is typically achieved using bromine in acetic acid or other acidic media at controlled temperatures to avoid polybromination.
Formation of the Propanol Backbone
The propanol side chain can be introduced via several methods:
Reductive amination : Reaction of 3-bromo-4-methoxybenzaldehyde with 2-aminopropan-1-ol followed by reduction (e.g., sodium borohydride) yields the amino-propanol derivative, which can be further manipulated to the target alcohol.
Grignard addition : Addition of 3-bromo-4-methoxyphenylmagnesium bromide to suitable aldehydes or ketones followed by reduction can form the propanol structure.
Reduction of propiophenone derivatives : 3-bromo-4-methoxypropiophenone can be reduced with sodium borohydride or lithium aluminum hydride to the corresponding propanol.
Asymmetric Synthesis and Stereochemical Control
To obtain the (S)-enantiomer selectively, asymmetric catalysis or chiral auxiliaries are employed:
- Use of chiral catalysts such as BINAP-Ru complexes during hydrogenation or Sharpless asymmetric epoxidation of intermediate alkenes.
- Chiral resolution via crystallization or chiral HPLC techniques to separate enantiomers.
Enantiomeric excess (ee) is monitored using chiral stationary phases (e.g., Chiralpak AD-H column) and polarimetry.
Reaction Conditions and Optimization
Purification and Characterization
- Purification : Column chromatography on silica gel using ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures are standard methods to achieve >95% purity.
- Characterization : Confirmed by NMR (¹H, ¹³C), HPLC-MS, FT-IR, and elemental analysis.
- NMR confirms substitution pattern and stereochemistry (e.g., methoxy protons at δ ~3.7 ppm, bromine-substituted aromatic protons shifted downfield).
- FT-IR identifies hydroxyl (-OH) stretch (~3300 cm⁻¹) and C-Br stretch (~600 cm⁻¹).
- Chiral HPLC or polarimetry confirms enantiomeric purity.
Industrial Production Considerations
Industrial synthesis scales up these methods with process optimization:
- Use of continuous flow reactors for bromination and reduction steps to ensure consistent quality and safety.
- Automated systems for reagent addition and temperature control.
- Optimization of solvent recycling and waste management for sustainability.
Summary Table of Key Preparation Methods
Research Findings and Notes
- Bromination must be carefully controlled to avoid polybromination or undesired substitution patterns.
- Reductive amination offers a versatile route with good yields and functional group tolerance.
- Asymmetric synthesis is essential for obtaining the (S)-enantiomer with high purity, critical for biological applications.
- Storage under inert atmosphere and low temperature is recommended to preserve compound integrity due to sensitivity of bromine and methoxy substituents.
- Analytical techniques such as 2D NMR and chiral HPLC are indispensable for confirming structure and stereochemistry.
This comprehensive overview integrates diverse, authoritative research data to provide a clear, detailed understanding of the preparation methods for this compound, suitable for academic and industrial chemists alike.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Bromo-4-methoxyphenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or cyanides in the presence of a base or catalyst.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(S)-1-(3-Bromo-4-methoxyphenyl)propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the biological activity and interactions of brominated phenyl compounds.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(3-Bromo-4-methoxyphenyl)propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Structural Differences: The target compound lacks the ethylamino moiety and indolyloxy groups present in (R,S)-9 and compounds 10/11, which are critical for adrenoceptor binding in the analogs .
Stereochemical Considerations :
- The pure S -enantiomer may exhibit enhanced target selectivity compared to racemic mixtures like (R,S)-9, as enantiopure drugs often show improved efficacy and reduced off-target effects.
Synthetic Challenges :
- Bromination at the aromatic ring (target compound) may require specialized reagents (e.g., NBS or Br2) compared to the methoxymethylation steps for compounds 10/11 .
Discussion of Research Findings
Pharmacological Implications
- Adrenoceptor Binding: Analogs like (R,S)-9 exhibit dual α1-/β1-adrenolytic activity, mimicking carvedilol’s mechanism .
Metabolic and Physicochemical Properties
- Metabolic Stability : Brominated aromatics are generally resistant to oxidative metabolism, which could prolong half-life relative to methoxymethyl-substituted compounds like 10/11 .
Biological Activity
(S)-1-(3-Bromo-4-methoxyphenyl)propan-2-ol, also referred to as 1-amino-3-(3-bromo-4-methoxyphenyl)propan-2-ol, is an organic compound notable for its potential biological activities. This article delves into its biological interactions, mechanisms, and implications for therapeutic applications based on available research findings.
Structural Characteristics
The compound features a bromine atom , a methoxy group , and an amino alcohol moiety , which contribute to its unique chemical properties. The presence of these functional groups enables the compound to engage in various chemical interactions, making it a candidate for further biological exploration.
Mechanisms of Biological Activity
Research indicates that this compound interacts with specific molecular targets through hydrogen bonding facilitated by its amino alcohol structure. This interaction may modulate the activity of enzymes or receptors, enhancing its potential as a therapeutic agent. The bromine and methoxy groups may also improve binding affinity and specificity towards certain biological targets.
Antiviral Activity
A study highlighted the compound's potential as an inhibitor of Hepatitis C virus (HCV). It exhibited significant inhibition of CYP3A4, an enzyme crucial for drug metabolism, with an IC50 value of 0.34 μM. This suggests that while it may have therapeutic potential, there are concerns regarding drug-drug interactions and possible liver toxicity due to time-dependent inhibition .
Antimicrobial Properties
The compound has shown promising antibacterial activity against various strains of bacteria. In particular, it has been evaluated alongside other derivatives in a study that reported MIC values indicating potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound's structure allows it to engage effectively with bacterial targets, potentially leading to its use in treating infections .
Comparative Analysis of Biological Activity
Research Findings
Recent studies have expanded on the biological implications of this compound:
- Inhibition Studies : The compound's inhibition of CYP3A4 raises concerns about potential reactive metabolite formation, which could lead to adverse effects in vivo .
- Antimicrobial Efficacy : It has been shown to possess significant antibacterial properties at non-cytotoxic concentrations, suggesting its utility in clinical settings for treating bacterial infections .
- Pharmacodynamics : Preliminary studies indicate that similar compounds may interact with neurotransmitter systems or inflammatory pathways, suggesting potential uses in pain management or inflammation treatment.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for (S)-1-(3-Bromo-4-methoxyphenyl)propan-2-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions, including bromination of methoxy-substituted aromatic precursors followed by stereoselective reduction or coupling reactions. For example, a similar intermediate for (S)-Equol synthesis involves Suzuki-Miyaura coupling or nucleophilic substitution under palladium catalysis . Optimization includes adjusting catalysts (e.g., Pd(PPh₃)₄), solvent systems (DMF or THF), and temperature to enhance yield (reported 60-85%) and enantiomeric excess (ee). Chiral resolution via enzymatic kinetic resolution or chiral HPLC can improve stereochemical purity .
Q. How can researchers confirm the structural and stereochemical identity of this compound?
- Methodological Answer : Techniques include:
- X-ray crystallography for absolute configuration determination (e.g., CCDC data in ) .
- NMR spectroscopy (¹H/¹³C, DEPT, COSY) to verify methoxy (-OCH₃), bromophenyl, and alcohol (-OH) groups.
- Chiral HPLC with columns like Chiralpak® IA/IB to assess enantiomeric purity .
- Optical rotation measurements using a polarimeter (e.g., [α]D²⁵ = specific value) .
Advanced Research Questions
Q. What strategies address low yields in the stereoselective synthesis of this compound?
- Methodological Answer : Low yields often stem from competing side reactions (e.g., over-bromination or racemization). Mitigation strategies include:
- Temperature control : Lowering reaction temperatures (0–5°C) during bromination steps to minimize byproducts .
- Catalyst screening : Testing chiral catalysts like BINAP-Ru complexes for asymmetric reductions .
- Protecting groups : Using TBS or acetyl groups to shield reactive hydroxyl moieties during coupling steps .
Q. How does the bromo-methoxy substitution pattern influence the compound’s biological activity, and how can this be systematically tested?
- Methodological Answer : The bromine atom enhances electrophilic reactivity, while the methoxy group modulates lipophilicity and hydrogen-bonding capacity. To evaluate bioactivity:
- Estrogen receptor (ER) binding assays : Competitive binding studies using radiolabeled estradiol (e.g., ³H-estradiol) in MCF-7 cells .
- Antioxidant assays : DPPH radical scavenging or SOD activity measurements to quantify free radical neutralization .
- SAR studies : Synthesizing analogs (e.g., replacing Br with Cl or varying methoxy positions) to isolate structural determinants of activity .
Q. How can contradictions in reported biological activities of this compound be resolved?
- Methodological Answer : Discrepancies may arise from impurities, assay variability, or differences in enantiomeric purity. Solutions include:
- Repurification : Re-crystallization or preparative HPLC to ≥98% purity (verified via LC-MS) .
- Standardized assays : Replicating experiments under identical conditions (e.g., cell lines, incubation times) .
- Meta-analysis : Comparing data across studies while controlling for variables like solvent (DMSO vs. ethanol) or concentration ranges .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
